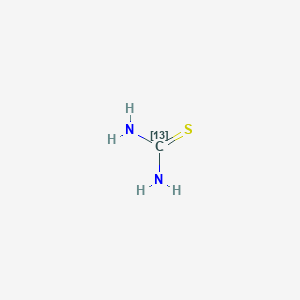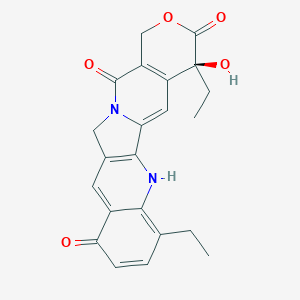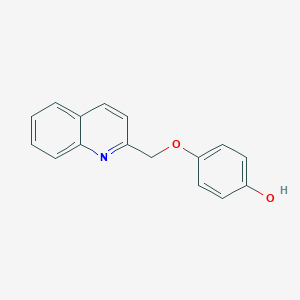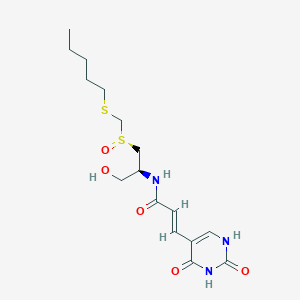
n-Pentylsparsomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Pentylsparsomycin is a natural aminoglycoside antibiotic that was first isolated from the fermentation broth of Streptomyces sparsogenes in 1971. It is a potent inhibitor of protein synthesis in bacteria and has been shown to have activity against a wide range of Gram-positive and Gram-negative bacteria. In recent years, there has been a growing interest in the synthesis and study of n-Pentylsparsomycin due to its potential applications in medical and biotechnological fields.
Wirkmechanismus
N-Pentylsparsomycin exerts its antibacterial activity by binding to the 30S subunit of the bacterial ribosome, thereby blocking the initiation of protein synthesis. This leads to the accumulation of incomplete proteins and ultimately results in bacterial cell death. The precise mechanism of action of n-Pentylsparsomycin in cancer cells is not fully understood, but it is thought to involve the inhibition of protein synthesis and the induction of apoptosis.
Biochemische Und Physiologische Effekte
N-Pentylsparsomycin has been shown to have a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It has also been demonstrated to be effective against antibiotic-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition to its antibacterial activity, n-Pentylsparsomycin has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using n-Pentylsparsomycin in lab experiments is its potent antibacterial and anticancer activity, which makes it a valuable tool in the study of protein synthesis and translation. However, the low yield of the purification process and the high cost of the antibiotic limit its use in large-scale experiments. Furthermore, the potential for the development of resistance to n-Pentylsparsomycin in bacteria and cancer cells is a concern that needs to be addressed.
Zukünftige Richtungen
There are several future directions for the study of n-Pentylsparsomycin. One area of research is the development of more efficient methods of synthesis to increase the yield and reduce the cost of the antibiotic. Another area of research is the investigation of the mechanism of action of n-Pentylsparsomycin in cancer cells, which could lead to the development of new cancer treatments. Additionally, the potential for the use of n-Pentylsparsomycin in combination with other antibiotics or anticancer agents is an area of interest that warrants further investigation.
Synthesemethoden
The synthesis of n-Pentylsparsomycin involves the use of Streptomyces sparsogenes as a source of the antibiotic. The fermentation broth is subjected to a series of purification steps, including solvent extraction, ion exchange chromatography, and crystallization, to obtain pure n-Pentylsparsomycin. The yield of the purification process is typically low, and alternative methods of synthesis are being explored to increase the production of the antibiotic.
Wissenschaftliche Forschungsanwendungen
N-Pentylsparsomycin has been widely studied for its antibacterial activity and has shown promising results in the treatment of infections caused by antibiotic-resistant bacteria. In addition to its antibiotic properties, n-Pentylsparsomycin has been shown to have anticancer activity by inhibiting the growth of cancer cells. Furthermore, n-Pentylsparsomycin has been investigated for its potential use as a tool in the study of protein synthesis and translation.
Eigenschaften
CAS-Nummer |
114991-34-3 |
|---|---|
Produktname |
n-Pentylsparsomycin |
Molekularformel |
C16H25N3O5S2 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
(E)-3-(2,4-dioxo-1H-pyrimidin-5-yl)-N-[(2S)-1-hydroxy-3-[(R)-pentylsulfanylmethylsulfinyl]propan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C16H25N3O5S2/c1-2-3-4-7-25-11-26(24)10-13(9-20)18-14(21)6-5-12-8-17-16(23)19-15(12)22/h5-6,8,13,20H,2-4,7,9-11H2,1H3,(H,18,21)(H2,17,19,22,23)/b6-5+/t13-,26+/m0/s1 |
InChI-Schlüssel |
QFVBTSYZDWPEKY-CWDVNNBASA-N |
Isomerische SMILES |
CCCCCSC[S@](=O)C[C@H](CO)NC(=O)/C=C/C1=CNC(=O)NC1=O |
SMILES |
CCCCCSCS(=O)CC(CO)NC(=O)C=CC1=CNC(=O)NC1=O |
Kanonische SMILES |
CCCCCSCS(=O)CC(CO)NC(=O)C=CC1=CNC(=O)NC1=O |
Synonyme |
n-pentylsparsomycin n-PSm |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



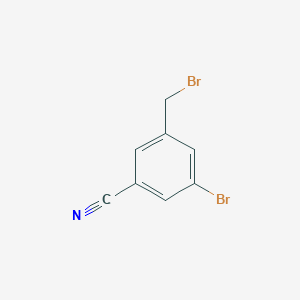
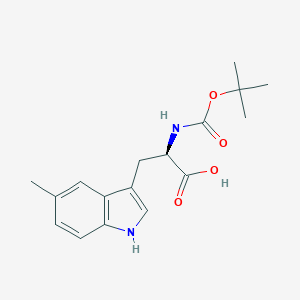
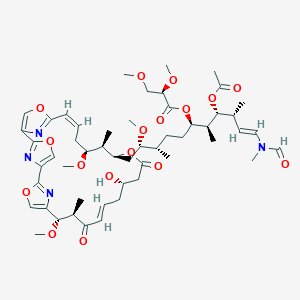
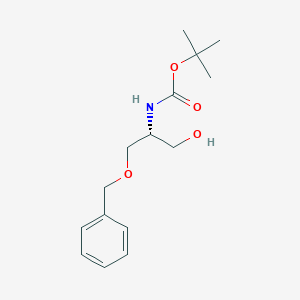
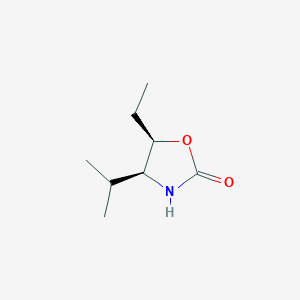
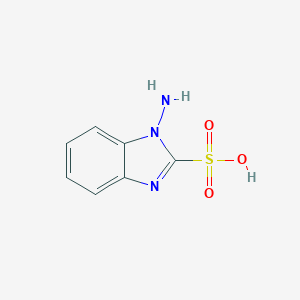
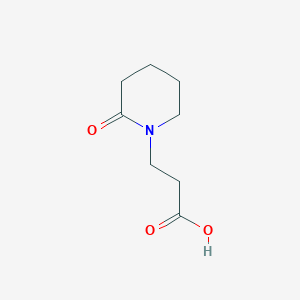
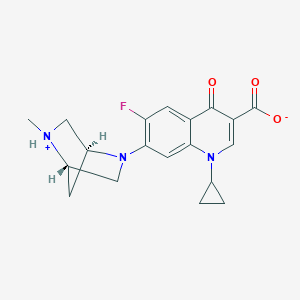
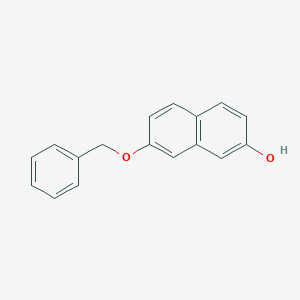
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B54345.png)

